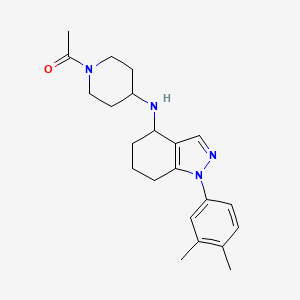![molecular formula C16H21N3O B5986607 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide, also known as MIPT, is a psychoactive substance that belongs to the tryptamine class of drugs. It is a synthetic compound that was first synthesized in 1989. MIPT is known for its psychedelic effects, which include altered perception, hallucinations, and changes in mood and thought.
作用機序
The exact mechanism of action of 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the levels of serotonin and other neurotransmitters in the brain, which may contribute to its psychoactive effects.
実験室実験の利点と制限
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide has several advantages for lab experiments, including its relatively low toxicity and its ability to produce consistent and predictable effects. However, it also has several limitations, including its limited solubility in water and its potential to produce false positives in drug tests.
将来の方向性
There are several potential future directions for research on 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide and other psychedelics. One area of interest is the potential therapeutic applications of these substances in the treatment of mental health disorders. Another area of research is the development of new and improved methods for synthesizing and analyzing these compounds. Finally, there is a need for further research into the long-term effects of psychedelics on the brain and behavior.
合成法
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide can be synthesized using various methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Hofmann degradation reaction. The most common method for synthesizing 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide is the Leuckart-Wallach reaction, which involves the reaction of tryptamine with formic acid and formaldehyde.
科学的研究の応用
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the regulation of mood and behavior. 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide has also been used in human studies to explore the potential therapeutic applications of psychedelics in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder.
特性
IUPAC Name |
1-[(2-methyl-1H-indol-3-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-14(13-6-2-3-7-15(13)18-11)10-19-8-4-5-12(9-19)16(17)20/h2-3,6-7,12,18H,4-5,8-10H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYBNNGNSOCGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCCC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986535.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)
![3-(4-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B5986558.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5986569.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-(4-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B5986571.png)
![N-(4-{[(4-oxo-1,3-thiazolidin-2-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5986574.png)

![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![2-hydroxy-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5986599.png)
![2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol](/img/structure/B5986610.png)

![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine](/img/structure/B5986631.png)
![N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5986638.png)